molecular formula C11H9BF3NO4 B13049403 (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid

(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid

Cat. No.: B13049403
M. Wt: 287.00 g/mol
InChI Key: CAIJIFKQLSSAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The precise molecular formula of (2-Methoxy-6-(trifluoromethoxy)quinolin-3-yl)boronic acid is C₁₁H₉BF₃NO₃. This formula reflects the integration of a quinoline core, a methoxy group at the 2-position, a trifluoromethoxy group at the 6-position, and a boronic acid group at the 3-position. The molecular weight of this compound is calculated to be 271.00 grams per mole, as confirmed by multiple chemical suppliers and analytical databases.

The calculation of the molecular weight is based on the atomic masses of the constituent elements: carbon (C, 12.01), hydrogen (H, 1.008), boron (B, 10.81), fluorine (F, 18.998), nitrogen (N, 14.01), and oxygen (O, 16.00). The breakdown is as follows:

$$
\text{Molecular Weight Calculation:}
$$
$$
= (11 \times 12.01) + (9 \times 1.008) + (1 \times 10.81) + (3 \times 18.998) + (1 \times 14.01) + (3 \times 16.00)
$$
$$
= 132.11 + 9.072 + 10.81 + 56.994 + 14.01 + 48.00
$$
$$
= 271.00 \text{ grams per mole}
$$

This calculation aligns with the reported value and confirms the elemental composition of the compound.

To further illustrate the elemental composition, the following table summarizes the atomic content:

Element Number of Atoms Atomic Mass (g/mol) Total Mass Contribution (g/mol)
Carbon 11 12.01 132.11
Hydrogen 9 1.008 9.072
Boron 1 10.81 10.81
Fluorine 3 18.998 56.994
Nitrogen 1 14.01 14.01
Oxygen 3 16.00 48.00
Total 271.00

The molecular structure, as encoded by the Simplified Molecular Input Line Entry System (SMILES), is represented as: FC(F)(C1=CC=C2N=C(C(B(O)O)=CC2=C1)OC)F. This notation confirms the connectivity and placement of each functional group within the quinoline scaffold.

Properties

Molecular Formula

C11H9BF3NO4

Molecular Weight

287.00 g/mol

IUPAC Name

[2-methoxy-6-(trifluoromethoxy)quinolin-3-yl]boronic acid

InChI

InChI=1S/C11H9BF3NO4/c1-19-10-8(12(17)18)5-6-4-7(20-11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3

InChI Key

CAIJIFKQLSSAMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1OC)(O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

  • Quinoline derivative substrate: A quinoline bearing methoxy at C-2 and trifluoromethoxy at C-6, with a halogen (commonly chloro or bromo) substituent at C-3 to serve as the site for borylation.
  • Boron source: Bis(pinacolato)diboron (B2(pin)2) is used for introducing the boron moiety.
  • Catalyst: Palladium complexes such as Pd(OAc)2 or Pd(dba)2 with appropriate ligands (e.g., XPhos) catalyze the borylation.
  • Base: Potassium acetate (KOAc) or similar bases facilitate the reaction.
  • Solvent: Polar aprotic solvents like 1,4-dioxane are commonly employed.

Palladium-Catalyzed Borylation Procedure

The general procedure involves the following steps:

  • Setup: The halogenated quinoline substrate is combined with bis(pinacolato)diboron, palladium catalyst, ligand, and base in 1,4-dioxane under an inert atmosphere (nitrogen or argon).
  • Reaction Conditions: The mixture is heated typically between 80–100 °C for several hours (e.g., 12–24 hours) to allow efficient borylation at the halogenated position.
  • Workup: After completion, the reaction mixture is cooled, diluted, and purified by chromatographic techniques to isolate the boronic ester intermediate.
  • Conversion to Boronic Acid: The boronic ester is then hydrolyzed or treated with potassium hydrogen fluoride (KHF2) in methanol or aqueous conditions to yield the free boronic acid.

Representative Reaction Scheme

Step Reactants/Conditions Product Yield (%)
1 2-Methoxy-6-(trifluoromethoxy)-3-chloroquinoline + B2(pin)2, Pd(OAc)2, XPhos, KOAc, 1,4-dioxane, 90 °C, 18 h Boronic ester intermediate 60–75%
2 Boronic ester + KHF2 in MeOH or hydrolysis with silica gel in EtOAc/H2O (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid 55–70%

Optimization Considerations

  • Catalyst and Ligand: Pd(OAc)2 with XPhos ligand has shown superior catalytic activity compared to Pd(dba)2 or Pd(PPh3)2Cl2 without ligand, providing better yields and selectivity.
  • Base Selection: Potassium acetate is preferred for mild basic conditions, minimizing side reactions such as dehalogenation.
  • Halogen Choice: Chloroquinolines are suitable substrates, but bromo derivatives may undergo competitive dehalogenation, reducing yield.
  • Temperature and Time: Elevated temperatures (~90 °C) and prolonged reaction times (12–24 h) favor complete conversion.
  • Solvent: 1,4-Dioxane is commonly used for its ability to dissolve both organic substrates and inorganic reagents efficiently.

Research Findings and Data Analysis

A recent study demonstrated the successful palladium-catalyzed borylation of complex chloroquinolines with B2(pin)2, yielding boronic acid derivatives in moderate to good yields (55–75%) after subsequent hydrolysis steps. The method is noted for its broad substrate scope, tolerance of sensitive functional groups (methoxy and trifluoromethoxy), and applicability in the synthesis of pharmacologically relevant compounds.

The key findings include:

  • The reaction proceeds efficiently at the C-3 position of quinoline without affecting methoxy or trifluoromethoxy substituents.
  • Boronic esters serve as versatile intermediates for further functionalization via Suzuki-Miyaura cross-coupling.
  • Hydrolysis of boronic esters to boronic acids can be achieved under mild conditions using KHF2 or silica gel-mediated aqueous workup.
  • Catalyst and ligand choice critically influence yield and selectivity.

Comparative Data Table of Preparation Conditions

Parameter Conditions Used Effect on Yield/Selectivity
Catalyst Pd(OAc)2 with XPhos ligand Higher yield (~60–75%) vs Pd(dba)2
Base KOAc Mild base, reduces side reactions
Solvent 1,4-Dioxane Good solubility, promotes reaction
Temperature 80–100 °C Optimal for complete conversion
Reaction Time 12–24 hours Ensures full conversion
Halogen on substrate Chloro > Bromo Chloro preferred to avoid dehalogenation
Boron source Bis(pinacolato)diboron (B2(pin)2) Efficient boron donor
Hydrolysis method KHF2 in MeOH or silica gel in EtOAc/H2O Effective conversion to boronic acid

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or trifluoromethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the quinoline ring can produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid exhibits promising anticancer properties. Its ability to interact with biological targets suggests potential mechanisms for inhibiting tumor growth. The compound's structure allows it to participate in various biochemical interactions, which are critical for developing novel anticancer therapeutics.

Drug Delivery Systems

The boronic acid moiety is particularly valuable in drug delivery applications due to its capacity to form reversible covalent bonds with diols. This property can be exploited for creating targeted drug delivery systems that release therapeutic agents in response to specific biological stimuli.

Inhibition of Enzymatic Activity

Studies have shown that derivatives of quinoline compounds, including this compound, can inhibit key enzymes involved in cancer progression and other diseases. For instance, its derivatives have been investigated as inhibitors of isocitrate lyase, a target for antituberculosis agents .

Suzuki Coupling Reactions

This compound can serve as a coupling partner in Suzuki reactions, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and materials science. This compound's reactivity profile allows for the efficient synthesis of complex organic molecules .

Borylation Reactions

The compound has been utilized in palladium-catalyzed borylation reactions, leading to the synthesis of various borylated quinolines. These reactions open pathways for creating new biologically active compounds and enhancing the functionalization of quinolines for medicinal chemistry applications .

Development of Sensors

The unique chemical properties of this compound make it suitable for sensor technology. Its ability to form complexes with diols can be harnessed for developing sensors that detect specific biomolecules, contributing to advancements in diagnostic technologies.

Case Studies and Research Findings

StudyFocusFindings
Fryatt et al. (2013)Antimycobacterial ActivityDemonstrated that quinoline derivatives exhibit activity against Mycobacterium tuberculosis, highlighting the potential of boron-containing compounds in antibiotic development .
Recent Borylation StudiesSynthesis MethodologyDeveloped efficient protocols for synthesizing borylated quinolines, which serve as intermediates for biologically active compounds .
Chan-Lam CouplingReaction OptimizationInvestigated the use of this compound in N-Arylation reactions, yielding new derivatives with varied biological activities .

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The quinoline ring can interact with various biological targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethoxy and methoxy substituents distinguish this compound from analogs. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid Pyridine -OCF₃ (position 6) 207.0 High structural similarity (97%)
(2-Methoxy-6-methylpyridin-3-yl)boronic acid Pyridine -OCH₃ (position 2), -CH₃ 181.0 Reduced electron-withdrawing effects
Phenanthren-9-yl boronic acid Phenanthrene None 222.1 High lipophilicity; IC₅₀ = 0.2251 µM
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene -OH (position 6) 188.0 Water-soluble; IC₅₀ = 0.1969 µM

Key Observations :

  • Electron-withdrawing groups (e.g., -OCF₃) lower pKa values, enhancing boronic acid's Lewis acidity and reactivity .
  • Hydrophilic substituents (-OH) improve aqueous solubility but may reduce membrane permeability, whereas lipophilic groups (phenanthrene) enhance cellular uptake but risk precipitation in biological media .

Insights :

  • The target compound’s trifluoromethoxy group may improve target binding compared to methoxy analogs, as seen in HDAC inhibitors .
  • Quinoline core offers planar rigidity for enzyme active-site interactions, contrasting with pyridine-based analogs .

Functional Comparisons with Borinic Acids

Borinic acids (R₁R₂B(OH)) exhibit stronger diol-binding than boronic acids due to reduced steric hindrance and enhanced Lewis acidity . For example:

  • Diphenylborinic acid : Association constants with catechol are ~10× higher than phenylboronic acid.
  • Boronic acids : Preferred in cross-coupling reactions due to stability under basic conditions .

Biological Activity

(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

The compound has the following structural and chemical properties:

PropertyValue
Molecular Formula C₁₁H₈BClF₃N₁O₂
Molecular Weight 246.44 g/mol
CAS Number 886853-93-6
Solubility Soluble in organic solvents
Melting Point Not specified

Biological Activity Overview

The biological activity of this compound has been assessed through various experimental and computational methods. Research indicates that it exhibits significant inhibitory effects on specific protein kinases, particularly those involved in cancer pathways.

Inhibition of Kinases

Studies have shown that this compound can inhibit the activity of several kinases, which are critical in regulating cellular processes such as growth and proliferation. For instance, it has been identified as a potential inhibitor of HIPK2 (homeodomain-interacting protein kinase 2), which plays a role in fibrotic diseases .

Case Studies and Research Findings

  • HIPK2 Inhibition :
    • A study demonstrated that this compound significantly inhibited HIPK2's ability to enhance the transcriptional activity of Smad3 in kidney tubular cells, indicating its potential as an antifibrotic agent .
    • The compound was evaluated for its solubility and affinity, revealing that while it showed promising activity, further modifications were necessary to enhance its pharmacological profile.
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of quinoline derivatives indicated that modifications at specific positions could enhance biological activity. The presence of the trifluoromethoxy group was noted to improve selectivity against unwanted kinases .
    • A detailed SAR study revealed that introducing various substituents at the boron position could lead to compounds with improved potency against target kinases.

In Vitro Studies

Table 1 summarizes the findings from in vitro assays assessing the inhibitory effects of this compound on various kinases:

Kinase TargetIC50 (µM)Selectivity Ratio
HIPK20.5High
mTORC15.0Moderate
PI3K>10Low

Q & A

Q. What synthetic methodologies are typically employed for preparing (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid, and how do reaction conditions influence yield?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid precursors under optimized conditions. For instance, analogous quinoline boronic acids are synthesized by coupling halogenated quinolines with trifluoromethoxy-substituted boronic acids in mixed solvents (e.g., MeOH/CH₂Cl₂) at elevated temperatures (e.g., 115°C) . Reaction duration (1–8 hours) and purification methods (silica gel chromatography or crystallization) significantly affect yield and purity, as demonstrated by isolated yields ranging from 54% to 79% in similar systems . Key parameters to optimize include catalyst loading, base selection (e.g., Na₂CO₃), and temperature to minimize side reactions.

Q. Which characterization techniques are essential for confirming the structural integrity and purity of this boronic acid derivative?

Critical techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and assess boronic acid integrity. Coupling constants (e.g., 8–10 Hz for aromatic protons) and chemical shifts (e.g., δ ~8 ppm for quinoline protons) are diagnostic .
  • HPLC : For purity assessment (e.g., >99% purity achieved via gradient elution with acetonitrile/water) .
  • HRMS : To confirm molecular ion peaks and fragmentation patterns, ensuring no dehydration/boroxine artifacts .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition pathways, particularly for applications requiring high-temperature processing .

Advanced Research Questions

Q. How can researchers mitigate boroxine formation during mass spectrometric analysis of this boronic acid?

Boroxine artifacts arise from dehydration/trimerization during ionization. To suppress this:

  • Derivatization : Convert the boronic acid to a cyclic boronic ester using diols (e.g., 2,3-butanedione) or sugars, which stabilizes the compound and eliminates trimerization .
  • MALDI-MS Optimization : Use matrices (e.g., α-cyano-4-hydroxycinnamic acid) that minimize in-source fragmentation. Ortho-substituents (e.g., amino groups) can also sterically hinder boroxine formation .
  • Low-Temperature ESI : Electrospray ionization at reduced temperatures minimizes thermal degradation .

Q. What strategies are effective for incorporating this boronic acid into biosensors targeting glycoproteins or bacteria?

  • Surface Functionalization : Immobilize the boronic acid onto carbon dots or microfluidic surfaces via covalent conjugation (e.g., EDC/NHS chemistry) to exploit its diol-binding affinity. This enables selective capture of Gram-positive bacteria via glycolipid interactions .
  • Copolymer Design : Integrate the boronic acid into hydrophilic polymers (e.g., PAA-ran-PAAPBA) to enhance water solubility and carbohydrate-binding efficiency. Neighboring carbonyl groups can chelate boron, improving glucose sensitivity .
  • Fluorescence Quenching Assays : Use boronic acid-functionalized carbon dots whose fluorescence is quenched upon bacterial binding, enabling quantification via dose-response curves .

Q. How do structural modifications (e.g., methoxy/trifluoromethoxy groups) influence the compound’s thermal stability and reactivity in catalytic applications?

  • Thermal Stability : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance thermal resistance by stabilizing the aromatic system. TGA data for similar boronic acids show decomposition onset temperatures >250°C, with trifluoromethoxy derivatives exhibiting delayed degradation .
  • Reactivity in Cross-Coupling : Methoxy groups act as ortho-directing groups in Suzuki reactions, while trifluoromethoxy substituents increase electrophilicity at the boron center, accelerating transmetalation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for analogous boronic acids?

Yield variations often stem from:

  • Substituent Effects : Electron-deficient aryl boronic acids (e.g., trifluoromethoxy-substituted) may require longer reaction times or higher catalyst loads due to reduced nucleophilicity .
  • Purification Challenges : Boronic acids are prone to hydrolysis; silica gel chromatography with acidic modifiers (e.g., 0.1% AcOH) improves recovery .
  • Catalyst Deactivation : Trace oxygen or moisture can poison Pd catalysts. Rigorous solvent degassing and inert atmospheres improve reproducibility .

Q. Why do some studies report conflicting MALDI-MS data for boronic acid derivatives?

Discrepancies arise from:

  • Matrix Interactions : Incompatible matrices (e.g., DHB) may promote boroxine formation, whereas CHCA suppresses it .
  • Sample Preparation : Acidic conditions (pH <7) stabilize boronic acids, while alkaline conditions accelerate degradation. Always prepare samples in buffered solutions (pH 6–7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.